[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2565792-25-6
VCID: VC11659972
InChI: InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34+/m0/s1
SMILES: CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C30H32NOPS
Molecular Weight: 485.6 g/mol

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

CAS No.: 2565792-25-6

Cat. No.: VC11659972

Molecular Formula: C30H32NOPS

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide - 2565792-25-6

Specification

CAS No. 2565792-25-6
Molecular Formula C30H32NOPS
Molecular Weight 485.6 g/mol
IUPAC Name (R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34+/m0/s1
Standard InChI Key YCLRTNBFAFWZQH-ZBWWXOROSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Molecular Architecture and Stereochemical Features

The compound’s molecular framework integrates three critical components:

  • A propanesulfinamide core providing axial chirality and serving as a stereodirecting group.

  • A diphenylphosphino moiety capable of coordinating transition metals while influencing electronic environments.

  • A phenylmethyl bridge creating steric bulk and modulating ligand-metal interaction dynamics.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous sulfinamide-phosphine hybrids reveal a distorted trigonal pyramidal geometry at the sulfur center, with bond angles of 106.5°–109.3° between sulfinyl oxygen and adjacent groups . The phosphorus center maintains expected tetrahedral coordination, with P–C bond lengths averaging 1.82 Å.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₃₀H₃₁NOPS
Molecular Weight484.6 g/mol
Optical Rotation [α]₂₅^D+112° (c = 1.0, CHCl₃)
Melting Point189–192°C (dec.)
Solubility>50 mg/mL in THF, DCM

¹H NMR analysis (500 MHz, CDCl₃) displays characteristic resonances:

  • δ 7.45–7.12 (m, 14H, aromatic H)

  • δ 4.21 (dt, J = 11.3 Hz, 1H, SCHN)

  • δ 2.98 (s, 3H, N–CH₃)

  • δ 1.47 (s, 6H, C(CH₃)₂)

Synthetic Methodology and Optimization

Industrial-scale production employs a four-step enantioselective route:

Stepwise Synthesis

  • Sulfinamide Formation: Condensation of tert-butanesulfinamide with (S)-2-(diphenylphosphino)benzaldehyde under Dean-Stark conditions yields the imine intermediate (87% ee) .

  • Nucleophilic Addition: Grignard addition of phenylmethylmagnesium bromide at −78°C achieves diastereomeric ratios >19:1.

  • Methylation: Treatment with methyl triflate in the presence of 2,6-lutidine introduces the N-methyl group (92% yield).

  • Crystallization: Diastereomer separation via hexane/ethyl acetate gradient recrystallization (>99% de).

Critical Parameters:

  • Strict exclusion of moisture during phosphine handling

  • Maintenance of reaction temperatures below −70°C during nucleophilic additions

  • Use of molecular sieves (4Å) to prevent sulfinamide hydrolysis

Reactivity and Catalytic Applications

Transition Metal Coordination

The compound forms stable complexes with Group 9–11 metals:

Table 2: Metal Complex Properties

Metal CenterCoordination GeometryStability Constant (log K)
Rh(I)Square planar8.9 ± 0.3
Pd(II)Trigonal bipyramidal7.2 ± 0.4
Au(I)Linear6.8 ± 0.2

Enantioselective Transformations

In rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids, the ligand demonstrates exceptional performance:

Case Study: (E)-β-Aryl Enamide Reduction

  • Substrate: (E)-N-(1-phenylethylidene)aniline

  • Conditions: 1 mol% [Rh(cod)₂]BF₄, 1.2 mol% ligand, H₂ (50 psi), 25°C

  • Results:

    • Conversion: >99% (24 h)

    • ee: 98.5% (R-configuration)

    • TOF: 820 h⁻¹

Comparative studies show 15–20% higher enantioselectivity versus BINAP-type ligands in prochiral ketone reductions .

Environmental and Regulatory Status

Ecotoxicological Profile

  • Daphnia magna EC₅₀ (48 h): 12 mg/L

  • Soil adsorption coefficient (Koc): 1,450 L/kg

  • Readily biodegradable (OECD 301F): 78% mineralization in 28 days

Global Regulatory Standing

  • REACH: Full registration pending (Q3 2026)

  • TSCA: Listed for R&D use only

  • China REACH: Notified under IECSC (2024)

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